

Physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-Methyl-5-phenyl-1H-pyrazole

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An In-depth Technical Guide to 3-Methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Methyl-5-phenyl-1H-pyrazole** (CAS: 3347-62-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its key properties, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Properties and Data

3-Methyl-5-phenyl-1H-pyrazole is a solid, crystalline compound. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Source
IUPAC Name	5-methyl-3-phenyl-1H-pyrazole	PubChem[1]
Synonyms	3-Methyl-5-phenylpyrazole, Femerazol	NIST[2]
CAS Number	3347-62-4	NIST[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂	PubChem[1]
Molecular Weight	158.20 g/mol	PubChem[1]
Appearance	White to light yellow powder/crystal	TCI America
Melting Point	125-129 °C	TCI America, Strem[3]
Boiling Point	Data not readily available	
Solubility (Water)	5.2 µg/mL (at pH 7.4)	PubChem[1]
pKa	Data not readily available	

Table 2: Spectroscopic Data Summary

Technique	Key Data Points	Source
¹ H NMR	Signals corresponding to aromatic protons, a pyrazole ring proton, and a methyl group.	BenchChem[4]
¹³ C NMR	Signals for aromatic carbons, pyrazole ring carbons (C3, C4, C5), and a methyl carbon. A representative spectrum for a similar compound showed C3 ~148 ppm, C4 ~105 ppm, C5 ~134 ppm, and CH ₃ ~13 ppm.	BenchChem[4], MDPI[5]
Mass Spec. (EI)	Molecular Ion [M] ⁺ : m/z 158	ChemicalBook[6]
UV-Vis	Maximum absorption peaks can be observed.	NIST[2]
IR Spectroscopy	Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=N stretching.	NIST[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Methyl-5-phenyl-1H-pyrazole** are crucial for reproducible research.

Synthesis Protocol: From Benzoylacetone and Hydrazine

The Knorr pyrazole synthesis is a common and effective method for producing pyrazole derivatives. This protocol is based on the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Materials:

- Benzoylacetone

- Hydrazine hydrate
- Ethanol or Glacial Acetic Acid (as solvent)
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve benzoylacetone in a suitable solvent (e.g., ethanol) in a round-bottom flask.
- Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.
- Once the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.
- Collect the solid product by filtration.
- Wash the crude product with cold solvent to remove unreacted starting materials and impurities.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **3-Methyl-5-phenyl-1H-pyrazole** crystals.

Characterization Protocol

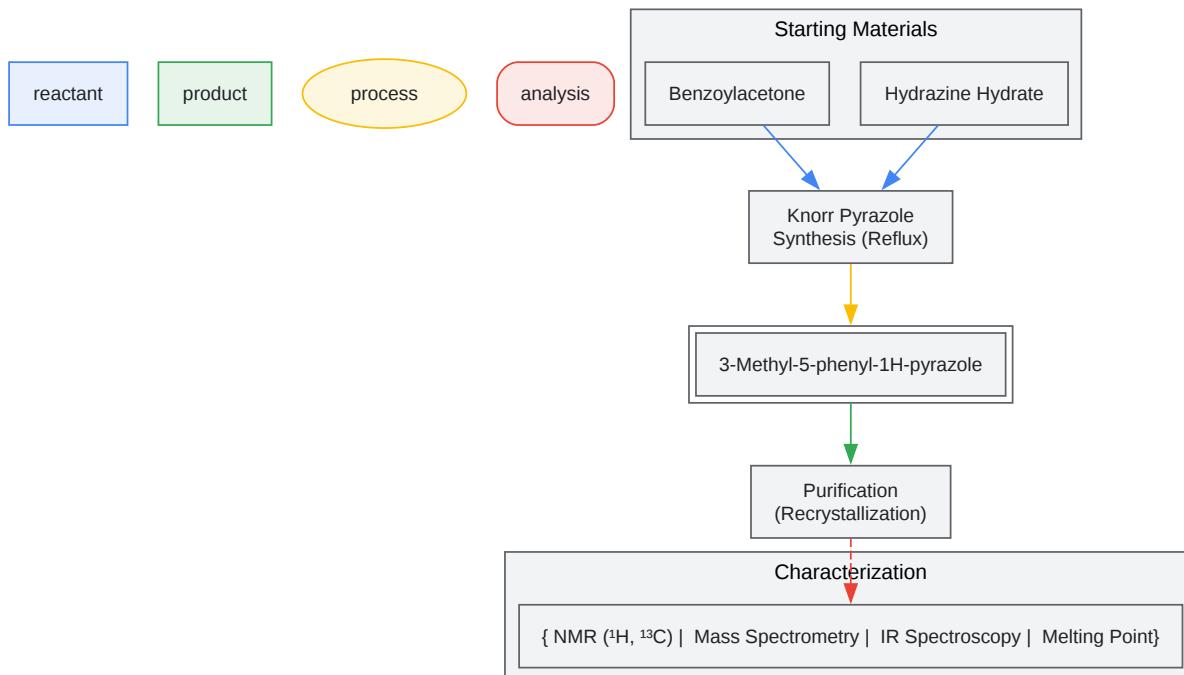
A standard workflow for confirming the identity and purity of the synthesized compound is as follows:

- Melting Point Determination: Measure the melting point of the purified crystals and compare it to the literature value (125-129 °C) to assess purity.

- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) with TMS as an internal standard.[4]
 - Acquire ^1H and ^{13}C NMR spectra.[4]
 - Confirm the structure by identifying the characteristic chemical shifts and coupling patterns for the phenyl, methyl, and pyrazole ring protons and carbons.
- Mass Spectrometry:
 - Analyze the compound using an appropriate mass spectrometry technique (e.g., Electron Ionization - EI).
 - Confirm the presence of the molecular ion peak at $m/z = 158$, corresponding to the molecular weight of the compound.[6]
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).
 - Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching, aromatic C-H stretching, and C=N bonds of the pyrazole ring.

Logical and Experimental Workflows

Visualizing the experimental process can clarify the relationship between synthesis and analysis. The following diagram illustrates a typical workflow.

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Caption: Synthesis and Characterization Workflow for **3-Methyl-5-phenyl-1H-pyrazole**.

Biological Context

While specific signaling pathways for **3-Methyl-5-phenyl-1H-pyrazole** are not extensively documented, the broader pyrazole class of compounds is of significant interest in drug development. Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.^[8] The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

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